![molecular formula C19H18N2O2 B2624351 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-98-5](/img/structure/B2624351.png)
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a phenyl group (C6H5-) and an amino group (NH2) attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .Mécanisme D'action
The mechanism of action of 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels in tumors. This compound has also been shown to have anti-inflammatory properties and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research involving 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid. One area of interest is in the development of new cancer therapies that incorporate this compound. Further research is also needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases. Additionally, studies may be conducted to investigate the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid involves the reaction of 3,5-dimethylaniline and 6-methylquinoline-2-carboxylic acid in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to have anti-cancer properties. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,5-dimethylanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-4-5-16-15(9-11)17(10-18(21-16)19(22)23)20-14-7-12(2)6-13(3)8-14/h4-10H,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZSMYMNPPGWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)
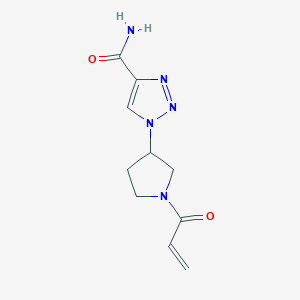
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)
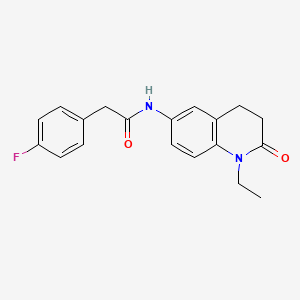
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)
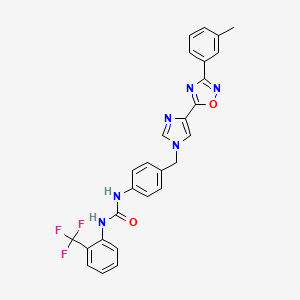
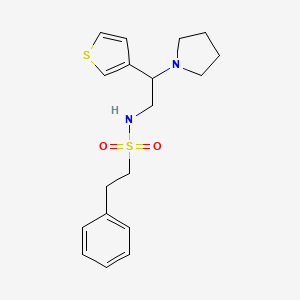
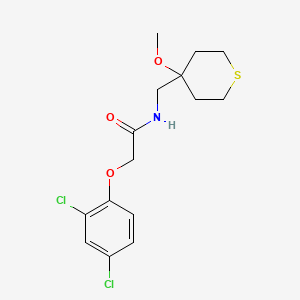

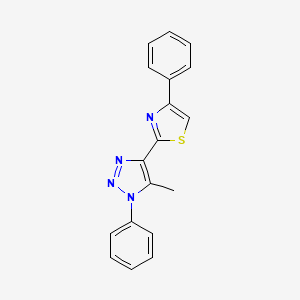
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate](/img/structure/B2624282.png)
![3-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2624284.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2624286.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2624291.png)